![molecular formula C27H24FNO3S B2425607 Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate CAS No. 932302-20-0](/img/structure/B2425607.png)
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate
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Description
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H24FNO3S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has explored the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds, focusing on their cytotoxic activities against different cancer cell lines. For instance, the synthesis and evaluation of carboxamide derivatives have demonstrated potent cytotoxic properties, with some compounds exhibiting inhibitory properties at nanomolar concentrations against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).
Antimycobacterial Properties
Quinoline derivatives have been evaluated for their antimycobacterial properties. A study on Pyrrolo[1,2-a]quinoline derivatives showed significant anti-tubercular activities against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds have also been subjected to molecular docking studies to understand their binding affinities and interactions with target proteins, highlighting their potential as anti-TB agents (Venugopala et al., 2020).
Fluorescence and Optical Properties
Quinoline derivatives are also investigated for their fluorescence and optical properties, making them useful in biochemistry and medicine for studying various biological systems. The synthesis of new quinoline derivatives aimed at creating more sensitive and selective compounds for these applications is an ongoing area of research (Aleksanyan & Hambardzumyan, 2013).
Pharmacokinetic and Molecular Docking Studies
Further research has involved the pharmacokinetic and molecular docking studies of quinoline derivatives, evaluating their drug-likeness and potential as therapeutic agents. These studies aim to predict how these compounds interact with biological systems, contributing to the development of new drugs (Kovalenko et al., 2020).
Synthetic Routes and Methodologies
The development of novel synthetic routes and methodologies for constructing quinoline-2-carboxylate derivatives is a significant area of application. Innovations in this field aim to improve the efficiency and scalability of synthesizing these compounds, which are important in various drug compounds and as ligands in metal-catalyzed reactions (Wang et al., 2018).
properties
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-[(4-fluorophenyl)methylsulfanyl]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3S/c1-17-8-11-20(18(2)14-17)15-32-25-22-6-4-5-7-23(22)29-26(24(25)27(30)31-3)33-16-19-9-12-21(28)13-10-19/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYAZMWLAFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.